molecular formula C21H27N3O4S B5519258 N-[4-(benzyloxy)phenyl]-N-[2-(4-methyl-1-piperazinyl)-2-oxoethyl]methanesulfonamide

N-[4-(benzyloxy)phenyl]-N-[2-(4-methyl-1-piperazinyl)-2-oxoethyl]methanesulfonamide

Cat. No. B5519258
M. Wt: 417.5 g/mol
InChI Key: NMDACSPZZVJTQB-UHFFFAOYSA-N
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Description

N-[4-(benzyloxy)phenyl]-N-[2-(4-methyl-1-piperazinyl)-2-oxoethyl]methanesulfonamide is a useful research compound. Its molecular formula is C21H27N3O4S and its molecular weight is 417.5 g/mol. The purity is usually 95%.
The exact mass of the compound N-[4-(benzyloxy)phenyl]-N-[2-(4-methyl-1-piperazinyl)-2-oxoethyl]methanesulfonamide is 417.17222752 g/mol and the complexity rating of the compound is 614. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality N-[4-(benzyloxy)phenyl]-N-[2-(4-methyl-1-piperazinyl)-2-oxoethyl]methanesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-[4-(benzyloxy)phenyl]-N-[2-(4-methyl-1-piperazinyl)-2-oxoethyl]methanesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Androgen Receptor (AR) Antagonism

The androgen receptor (AR) plays a crucial role in prostate cancer (PCa). Recent research has identified the activation function 2 (AF2) region of AR as a novel target for developing AR antagonists. N-[4-(benzyloxy)phenyl]-N-[2-(4-methyl-1-piperazinyl)-2-oxoethyl]methanesulfonamide (T1-12) is part of a series of new-scaffold AR antagonists that specifically target the AF2 region. Notably, T1-12 exhibits excellent AR antagonistic activity (IC50 = 0.47 μM) and peptide displacement activity (IC50 = 18.05 μM) . In vivo studies using LNCaP xenografts have confirmed its efficacy in inhibiting tumor growth when administered intratumorally.

Free Radical Reactions

The benzyloxy group in N-[4-(benzyloxy)phenyl]-N-[2-(4-methyl-1-piperazinyl)-2-oxoethyl]methanesulfonamide can participate in free radical reactions. For instance, N-bromosuccinimide (NBS) can initiate a free radical reaction, leading to the formation of succinimide derivatives . Understanding these reactions can have implications in organic synthesis and drug design.

Chloro Alkyl Anilide Derivatives

4-Benzyloxy aniline, a precursor to N-[4-(benzyloxy)phenyl]-N-[2-(4-methyl-1-piperazinyl)-2-oxoethyl]methanesulfonamide, can be treated with chloroacyl chlorides to obtain chloro alkyl anilide derivatives. These compounds have been isolated and characterized . Further exploration of their properties and applications could yield valuable insights.

Mechanism of Action

Target of Action

Similar compounds have been known to interact with enzymes such asLeukotriene A-4 hydrolase . This enzyme plays a crucial role in the production of leukotrienes, which are lipid mediators involved in inflammatory and allergic responses.

Mode of Action

Based on its structural similarity to other compounds, it may interact with its target enzyme to modulate its activity, leading to changes in the production of leukotrienes .

properties

IUPAC Name

N-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]-N-(4-phenylmethoxyphenyl)methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N3O4S/c1-22-12-14-23(15-13-22)21(25)16-24(29(2,26)27)19-8-10-20(11-9-19)28-17-18-6-4-3-5-7-18/h3-11H,12-17H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMDACSPZZVJTQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(=O)CN(C2=CC=C(C=C2)OCC3=CC=CC=C3)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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